Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate
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Overview
Description
Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.21 g/mol . This compound is known for its unique structure, which includes a pyridine ring fused with an amino group and an ester functional group. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the reaction of ethyl acetoacetate with ammonium acetate under specific conditions . The reaction is carried out in a solvent such as ethanol, and the mixture is heated to reflux for several hours. The product is then isolated through filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and an ester functional group within a pyridine ring sets it apart from other similar compounds, making it a valuable intermediate in synthetic chemistry and a promising candidate for further research.
Properties
IUPAC Name |
ethyl 2-(3-amino-2-oxopyridin-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-14-8(12)6-11-5-3-4-7(10)9(11)13/h3-5H,2,6,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWBDOJVEUYSPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC=C(C1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434487 |
Source
|
Record name | Ethyl (3-amino-2-oxopyridin-1(2H)-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147283-74-7 |
Source
|
Record name | Ethyl (3-amino-2-oxopyridin-1(2H)-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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